FLT3 Inhibition vs Midostaurin
Flt3-IN-21 (compound LC-3) exhibits potent inhibitory activity against the FLT3 kinase domain in a biochemical assay, with an IC50 of 8.4 nM [1]. This potency is within the nanomolar range but is notably less potent than clinical-stage inhibitors gilteritinib (IC50 = 0.29 nM [2]) and quizartinib (IC50 = 1.1 nM/4.2 nM for FLT3-ITD/WT [3]) when compared in their respective biochemical assay systems. This difference in potency can be critical for experimental design, as it influences the effective working concentration needed to achieve comparable target engagement.
| Evidence Dimension | FLT3 enzymatic inhibition |
|---|---|
| Target Compound Data | IC50 = 8.4 nM |
| Comparator Or Baseline | Gilteritinib (IC50 = 0.29 nM) and Quizartinib (IC50 = 1.1 nM/4.2 nM for FLT3-ITD/WT) |
| Quantified Difference | Flt3-IN-21 is ~29-fold less potent than gilteritinib and ~7.6-fold less potent than quizartinib against FLT3-ITD in these respective biochemical assays. |
| Conditions | In vitro kinase inhibition assay (biochemical) |
Why This Matters
Understanding the precise relative potency is essential for selecting the correct inhibitor concentration for experiments to avoid under- or over-dosing, ensuring accurate target engagement and result interpretation.
- [1] Jin, J., Cui, Z., Lv, C., et al. Design, synthesis, and biological evaluation of a series of indolone derivatives as novel FLT3 inhibitors for the treatment of acute myeloid leukemia. Bioorganic Chemistry, 138 (2023) 106645. View Source
- [2] Gilteritinib Data Sheet. MedChemExpress. IC50s: 0.29 nM (FLT3), 0.73 nM (AXL). View Source
- [3] Quizartinib (AC220) Product Information. Anjiechem. IC50 value of 1.1 nM/4.2 nM for Flt3(ITD/WT). View Source
